molecular formula C9H11Cl2N3O2S B5823110 2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide

Cat. No.: B5823110
M. Wt: 296.17 g/mol
InChI Key: KOHMILAYNCXYHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique structure, which includes a thiazole ring, a dichloroacetyl group, and a carboxamide moiety. Its distinct chemical properties make it a valuable subject of study in chemistry, biology, medicine, and industry.

Properties

IUPAC Name

2-[(2,2-dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11Cl2N3O2S/c1-4-5(8(16)14(2)3)17-9(12-4)13-7(15)6(10)11/h6H,1-3H3,(H,12,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOHMILAYNCXYHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)NC(=O)C(Cl)Cl)C(=O)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11Cl2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide typically involves a multi-step process. One efficient method is a four-component reaction that includes benzylamines, 2,2-dichloroethanoyl chloride, alkyl isocyanide, and dialkyl acetylenedicarboxylates under mild conditions at ambient temperature . This reaction proceeds through the formation of intermediate compounds, which are then converted into the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The dichloroacetyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, pH levels, and the use of catalysts to enhance reaction rates.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide involves its interaction with specific molecular targets. In antimicrobial applications, it may inhibit bacterial protein synthesis by binding to the ribosomal subunits, thereby preventing the formation of essential proteins . The dichloroacetyl group plays a crucial role in this inhibitory activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(dichloroacetyl)amino]-N,N,4-trimethyl-1,3-thiazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.